(3-Acetylamino-piperidin-1-yl)-acetic acid CAS 1353973-21-3
(3-Acetylamino-piperidin-1-yl)-acetic acid CAS 1353973-21-3
An In-Depth Technical Guide to (3-Acetylamino-piperidin-1-yl)-acetic acid (CAS 1353973-21-3)
This document provides a comprehensive technical overview of (3-Acetylamino-piperidin-1-yl)-acetic acid, a specialized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data sheet to explore the compound's structural significance, logical synthetic pathways, and its potential as a valuable scaffold in the design of novel therapeutics.
Introduction and Strategic Context
(3-Acetylamino-piperidin-1-yl)-acetic acid belongs to the piperidine class of compounds, which are among the most significant synthetic fragments in the pharmaceutical industry.[1][2] The piperidine ring is a saturated six-membered heterocycle that is a core structural motif in numerous approved drugs and natural alkaloids.[1][2] This specific derivative is functionalized at two key positions: the ring nitrogen is substituted with an acetic acid moiety, and the C-3 position bears an acetylamino group.
This dual functionalization provides a strategic advantage in medicinal chemistry. The N-acetic acid group introduces a carboxylic acid handle, which can serve as a key interaction point with biological targets (e.g., forming salt bridges or hydrogen bonds) or act as a versatile anchor for further chemical elaboration, such as amide bond formation. The 3-acetylamino group provides a neutral hydrogen bond donor-acceptor system, which can be crucial for tuning solubility, cell permeability, and target affinity. Consequently, this molecule is best understood not as an end-product, but as a sophisticated building block for constructing more complex and biologically active molecules.[3][4]
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is foundational to its application in experimental settings. The key characteristics of (3-Acetylamino-piperidin-1-yl)-acetic acid are summarized below. These values are critical for determining appropriate solvents, storage conditions, and analytical methods.
| Property | Value | Source |
| CAS Number | 1353973-21-3 | [5] |
| Molecular Formula | C₉H₁₆N₂O₃ | [5] |
| Molecular Weight | 200.23 g/mol | [5] |
| Boiling Point | 434.7 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 216.7 ± 28.7 °C | [5] |
| SMILES | CC(=O)NC1CCCN(C1)CC(=O)O | [5] |
| InChI | InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | [5] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [5] |
Proposed Synthesis and Mechanistic Rationale
While specific synthesis documentation for CAS 1353973-21-3 is not publicly detailed, a robust and logical synthetic route can be designed based on established organic chemistry principles and published methods for analogous structures.[6] The proposed pathway leverages a key intermediate, (S)-3-aminopiperidine, which can be derived from the chiral pool, specifically from L-glutamic acid.
The causality behind this multi-step approach is to build the molecule's complexity in a controlled, sequential manner, ensuring high purity and correct stereochemistry if a chiral starting material is used.
Caption: Proposed synthetic workflow for (3-Acetylamino-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-3-(N-Boc-amino)piperidine (Intermediate D) This initial phase follows a documented pathway from L-glutamic acid.
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Esterification and Reduction: L-glutamic acid is first converted to its diester derivative, which is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield the corresponding diol. The choice of NaBH₄ is critical as it selectively reduces esters without affecting other potential functional groups under controlled conditions.
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Di-tosylation: The resulting diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) and a catalyst like DMAP. This converts the primary and secondary hydroxyl groups into excellent leaving groups (tosylates), preparing the molecule for cyclization.
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Cyclization: The di-tosylate intermediate is then cyclized by reacting with an ammonia source. The nitrogen displaces both tosylate groups in an intramolecular fashion to form the piperidine ring, yielding the protected 3-amino piperidine derivative.
Step 2: Acetylation of the 3-Amino Group (Intermediate F)
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Boc Deprotection: The Boc protecting group on the 3-amino function is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reveals the free amine.
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Acetylation: The resulting 3-aminopiperidine is acetylated using acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated acid. This selectively forms the amide bond at the C-3 position.
Step 3: N-Alkylation of the Piperidine Ring (Final Product G)
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Nucleophilic Substitution: The final step is an N-alkylation reaction. The secondary amine of the piperidine ring in N-(piperidin-3-yl)acetamide acts as a nucleophile. It is reacted with an electrophile such as bromoacetic acid or ethyl bromoacetate in the presence of a base like potassium carbonate or sodium bicarbonate. This proceeds via an Sₙ2 mechanism.[6]
-
Hydrolysis (if necessary): If an ester like ethyl bromoacetate is used, a final saponification step (e.g., with NaOH or LiOH) followed by acidic workup is required to hydrolyze the ester to the final carboxylic acid product.
-
Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization to achieve high purity suitable for research applications.
Applications in Research and Drug Development
The true value of (3-Acetylamino-piperidin-1-yl)-acetic acid lies in its potential as a versatile scaffold for building libraries of drug candidates. Its structural features are directly relevant to the principles of modern medicinal chemistry.
Caption: Role as a versatile scaffold in drug discovery workflows.
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Scaffold for Combinatorial Chemistry: The carboxylic acid provides a reliable point for amide coupling, allowing for the rapid synthesis of a large library of derivatives. By reacting this scaffold with a diverse collection of amines, researchers can explore a wide chemical space to identify hits against a specific biological target.
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Lead Optimization: In a drug development program, this molecule could be used to modify an existing lead compound. Introducing the piperidine-acetic acid motif can improve pharmacokinetic properties (ADME) such as solubility, metabolic stability, and cell permeability. The 3-acetylamino group, in particular, can be used to disrupt or form specific hydrogen bonds within a target's binding pocket, thereby enhancing potency or selectivity.
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Neurological and Metabolic Disease Research: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS) and have been investigated as inhibitors of enzymes like cholinesterases, which are relevant to Alzheimer's disease.[1][7] The specific substitution pattern of this compound makes it a candidate for developing novel agents in these therapeutic areas. For example, similar piperidine-containing structures have been explored for their potential in treating diseases associated with cortisol abnormalities by inhibiting enzymes like 11β-HSD1.[2]
-
Peptide Mimetics: The structure can be incorporated into larger molecules to mimic peptide turns or to serve as a constrained amino acid surrogate, a common strategy in modern peptide and protein research.[4][8]
Standard Analytical Characterization Protocol
As this compound is intended for early-stage research, rigorous confirmation of its identity and purity is essential.[9] A self-validating analytical workflow would include the following:
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High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) would be a standard starting point. Purity should be >95% for most applications.
-
Mass Spectrometry (MS): To confirm molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 201.12.
-
¹H NMR Spectroscopy: To confirm the structure. Expected signals would include:
-
A singlet around 2.0 ppm for the acetyl (CH₃) protons.
-
A complex series of multiplets between 1.5-3.5 ppm for the piperidine ring and methylene (CH₂) protons.
-
A broad signal for the carboxylic acid proton (OH).
-
-
¹³C NMR Spectroscopy: To confirm the carbon framework. Distinct signals for the two carbonyl carbons (one amide, one carboxylic acid), the acetyl methyl carbon, and the various carbons of the piperidine ring would be expected.
This multi-faceted approach ensures that the material used in subsequent experiments is indeed the correct compound and of sufficient purity to generate reliable and reproducible data.
References
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- piperidin-1-yl-acetic acid AldrichCPR. Sigma-Aldrich.
- Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402. PubChem, NIH.
- Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem, NIH.
- (R)-(1-Boc-piperidin-3-yl)acetic acid. Chem-Impex.
- [(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid. Fluorochem.
- (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Chem-Impex.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.
- (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Panasonic.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. (2023).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3. Smolecule. (2023).
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